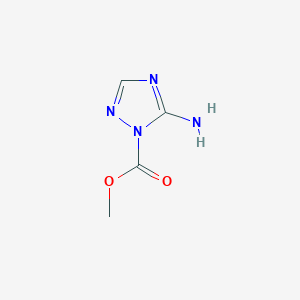

Methyl 5-amino-1H-1,2,4-triazole-1-carboxylate

CAS No.:

Cat. No.: VC15801145

Molecular Formula: C4H6N4O2

Molecular Weight: 142.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6N4O2 |

|---|---|

| Molecular Weight | 142.12 g/mol |

| IUPAC Name | methyl 5-amino-1,2,4-triazole-1-carboxylate |

| Standard InChI | InChI=1S/C4H6N4O2/c1-10-4(9)8-3(5)6-2-7-8/h2H,1H3,(H2,5,6,7) |

| Standard InChI Key | HOKHLANVBBUNIS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)N1C(=NC=N1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is systematically named as methyl 5-amino-1H-1,2,4-triazole-3-carboxylate, with alternative synonyms including methyl 3-amino-1,2,4-triazole-5-carboxylate and 5-amino-1H- -triazole-3-carboxylic acid methyl ester . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the substitution pattern: a methyl ester at position 3 and an amino group at position 5 on the triazole ring.

Table 1: Key Identifiers of Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate

| Property | Value |

|---|---|

| CAS Registry Number | 3641-14-3 |

| Molecular Formula | |

| Molecular Weight | 142.12 g/mol |

| EINECS Number | 222-869-7 |

| InChIKey | MGRNUMFYRVKLEO-UHFFFAOYSA-N |

Spectral and Structural Data

Nuclear magnetic resonance (NMR) analysis reveals a singlet at 3.85 ppm corresponding to the methyl ester group, while the triazole ring protons resonate as broad signals due to hydrogen bonding with the amino group . The predicted pKa of 8.92±0.40 suggests weak basicity, consistent with its amino functionality .

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is synthesized via esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid using thionyl chloride () in methanol. A representative procedure involves:

-

Dissolving 3.9 g (30.45 mmol) of the carboxylic acid in 100 mL methanol.

-

Adding 12 g (100.84 mmol) and stirring at 70°C for 48 hours.

-

Neutralizing with sodium bicarbonate, extracting with dichloromethane, and evaporating to yield the product (65% yield) .

Table 2: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Reaction Time | 48 hours |

| Solvent | Methanol |

| Yield | 65% |

Acetylation Reactions

Acetylation studies using acetic anhydride or acetyl chloride demonstrate the compound’s reactivity. Monoacetylation occurs selectively at the amino group in dimethylformamide (DMF), forming 1-acetyl-5-amino-1H-1,2,4-triazole-3-carboxylate. Prolonged treatment with excess acetic anhydride yields diacetylated derivatives, such as 1-acetyl-3-(acetylamino)-1H-1,2,4-triazole .

Physicochemical Properties

Thermal and Physical Characteristics

The compound exists as a white crystalline powder with a density of 1.505±0.06 g/cm³. Its high melting point (218–222°C) indicates strong intermolecular hydrogen bonding, while the predicted boiling point (379.0±25.0°C) aligns with its thermal stability .

Solubility and Stability

Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is sparingly soluble in water but dissolves in polar aprotic solvents like DMF and dichloromethane. Storage recommendations include protection from light and moisture to prevent ester hydrolysis or decomposition .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a precursor for thrombin inhibitors, such as methyl 3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate (PubChem CID 2317506), which exhibit anticoagulant properties . Its amino and ester groups enable facile derivatization for drug discovery.

Agrochemical Development

In agrochemistry, it participates in synthesizing fungicides and herbicides. For example, kresoxim-methyl, a strobilurin fungicide, shares structural motifs with triazole derivatives .

| Supplier | Location | Contact Information |

|---|---|---|

| Tianjin Englon Technology | China | 2062435649@qq.com |

| Meryer (Shanghai) Chemical | China | market03@meryer.com |

| Ark Pharm, Inc. | United States | sales@arkpharminc.com |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume